molecular formula C7H7FINO B1445502 4-Fluoro-2-iodo-5-methoxy-phenylamine CAS No. 343579-01-1

4-Fluoro-2-iodo-5-methoxy-phenylamine

Cat. No. B1445502
CAS RN: 343579-01-1
M. Wt: 267.04 g/mol
InChI Key: RTWSGZDEXYLYSD-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-5-methoxy-phenylamine, also known as FIPA, is an organic compound that has been studied extensively over the past few decades. It is a versatile compound that can be used in both laboratory and industrial applications. FIPA is a substituted phenylamine, and is composed of a phenyl ring attached to an amine group. The amine group is then further substituted with two fluorine atoms and one iodine atom. Due to its unique structure, FIPA has a wide range of applications in scientific research, including synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Fluorinated Pyridines

4-Fluoro-2-iodo-5-methoxy-phenylamine: is utilized in the synthesis of fluorinated pyridines, which are compounds with a pyridine ring that contains one or more fluorine atoms . These fluorinated structures are of great interest due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing group, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogs. The selective synthesis of such fluoropyridines is a significant area of research, especially for applications in pharmaceuticals and agrochemicals.

Radiopharmaceuticals

The compound can be used as a precursor for the synthesis of 18F-labeled pyridines . These labeled compounds are particularly valuable in positron emission tomography (PET) imaging, which is a powerful tool in medical diagnostics. The incorporation of the radioactive fluorine-18 isotope allows for the tracking and imaging of biological processes in real-time.

Agricultural Chemical Development

In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification . 4-Fluoro-2-iodo-5-methoxy-phenylamine may serve as a building block for the development of such fluorine-containing compounds, which are often commercialized as active ingredients in agricultural products.

Material Science

This compound’s unique properties make it a candidate for the development of new materials. Its potential applications in material science stem from its ability to act as a monomer or a polymerization initiator due to the reactive iodo and amino groups .

Organic Synthesis

As a fluorinated aniline derivative, 4-Fluoro-2-iodo-5-methoxy-phenylamine is a valuable intermediate in organic synthesis . It can be used to introduce fluorine and iodine substituents into complex organic molecules, which can lead to the creation of novel compounds with potential therapeutic applications.

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis due to its well-defined structure and purity . It can help in the identification and quantification of similar compounds in complex mixtures.

properties

IUPAC Name

4-fluoro-2-iodo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWSGZDEXYLYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodo-5-methoxy-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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